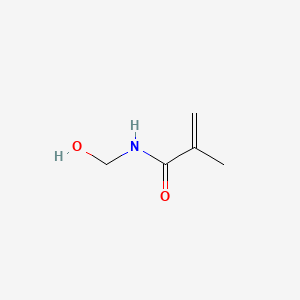

N-methylolmethacrylamide

Description

The exact mass of the compound N-methylolmethacrylamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2691. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-methylolmethacrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methylolmethacrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(hydroxymethyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(2)5(8)6-3-7/h7H,1,3H2,2H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTMQTKDNSEIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26587-87-1 | |

| Record name | 2-Propenamide, N-(hydroxymethyl)-2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26587-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2027335 | |

| Record name | Methylolmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenamide, N-(hydroxymethyl)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

923-02-4 | |

| Record name | Methylolmethacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylolmethacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-methylolmethacrylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, N-(hydroxymethyl)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylolmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(hydroxymethyl)methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLOLMETHACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BO2025ITR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Mechanism of N-Methylolmethacrylamide (NMMA)

Executive Summary

N-Methylolmethacrylamide (NMMA) , also known as N-(hydroxymethyl)methacrylamide, is a bifunctional monomer critical to the development of self-crosslinking hydrogels and stimuli-responsive drug delivery systems. Unlike its acrylate analog (N-methylolacrylamide), NMMA possesses a methyl group on the

This guide details the base-catalyzed hydroxymethylation pathway for synthesizing high-purity NMMA. It moves beyond standard textbook descriptions to address industrial challenges: preventing premature polymerization, managing the reversible equilibrium of the reaction, and ensuring the removal of toxic unreacted formaldehyde.

Part 1: Theoretical Framework & Mechanism

The Reaction Pathway

The synthesis of NMMA is a nucleophilic addition reaction between Methacrylamide (MAM) and Formaldehyde (HCHO). In industrial and high-purity laboratory settings, Paraformaldehyde is preferred over aqueous formalin to minimize water content and drive the equilibrium toward the product.

Reaction Scheme:

Mechanistic Insight (Base Catalysis)

The reaction is reversible and base-catalyzed. The amide nitrogen in methacrylamide is relatively non-nucleophilic due to resonance stabilization with the carbonyl group. A basic catalyst (typically

-

Activation: The base abstracts a proton from the amide nitrogen, creating a nucleophilic amidate anion.

-

Nucleophilic Attack: The nitrogen attacks the electrophilic carbonyl carbon of the formaldehyde.

-

Protonation: The resulting alkoxide intermediate abstracts a proton from the solvent (or conjugate acid) to form the N-methylol hydroxyl group.

Critical Consideration: If the pH exceeds 11, the Cannizzaro reaction (disproportionation of formaldehyde) becomes a competing side reaction, consuming the reagent and introducing impurities (formate/methanol).

Visualization: Reaction Mechanism

The following diagram illustrates the electron flow and catalytic cycle.

Figure 1: Base-catalyzed nucleophilic addition mechanism for NMMA synthesis.

Part 2: Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled.

| Parameter | Optimal Range | Scientific Rationale |

| pH | 9.5 – 10.5 | Below 9.0, the reaction kinetics are sluggish. Above 11.0, formaldehyde undergoes the Cannizzaro reaction, and the amide bond may hydrolyze. |

| Temperature | 45°C – 55°C | Higher temperatures (>60°C) increase the risk of spontaneous polymerization and reverse the equilibrium (retro-aldol type decomposition). |

| Inhibitor | MEHQ (30-50 ppm) | Methacrylamide is prone to free-radical polymerization. MEHQ (Monomethyl ether hydroquinone) is essential to stabilize the monomer during heating. |

| Stoichiometry | 1 : 1.05 (MAM:HCHO) | A slight excess of paraformaldehyde drives the equilibrium to the right. Large excesses complicate purification. |

Part 3: Synthesis Protocol (Self-Validating)

Safety Warning: Acrylamides are neurotoxins. Formaldehyde is a carcinogen. Work in a certified fume hood with appropriate PPE (nitrile gloves, respirator if powder handling is involved).

Materials

-

Methacrylamide (MAM): >98% purity.

-

Paraformaldehyde (PFA): Reagent grade (equivalent to 95%+ HCHO).

-

Catalyst: Potassium Carbonate (

) or Triethylamine (TEA). Note: -

Solvent: Water (minimal volume) or Isopropyl Alcohol (IPA) for crystallization.

-

Inhibitor: 4-Methoxyphenol (MEHQ).

Step-by-Step Procedure

Step 1: Slurry Preparation

-

In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 1.0 mole (85.1 g) of Methacrylamide .

-

Add 30-40 mL of deionized water . Note: Minimizing water aids in later crystallization.

-

Add 0.005 g of MEHQ (approx. 50 ppm relative to total weight).

-

Stir to create a thick slurry.

Step 2: Activation and Reaction

-

Add 1.05 moles (31.5 g) of Paraformaldehyde .

-

Adjust pH to 10.0 using 10% NaOH or solid

. -

Heat the mixture gently to 50°C .

-

Observation Point: As the reaction proceeds, the paraformaldehyde depolymerizes and reacts; the slurry will turn into a clear, transparent solution. This indicates the consumption of reagents.[1]

-

Maintain at 50°C for 2–3 hours .

Step 3: Quenching and Crystallization

-

Cool the solution to room temperature.

-

Neutralization (Critical): Adjust pH to 7.0 using dilute HCl. Failure to neutralize will lead to decomposition or polymerization during storage.

-

Cool the mixture further to 0–4°C (ice bath).

-

If crystallization does not occur spontaneously, seed with a crystal of NMMA or scratch the glass wall.

-

Filter the white crystals and wash with cold acetone or diethyl ether to remove unreacted organic impurities.

Step 4: Drying

-

Dry in a vacuum oven at room temperature (<30°C). Do not use heat, as the solid can crosslink.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of N-methylolmethacrylamide.

Part 4: Analytical Characterization

To validate the synthesis in a drug development context, the following analytical signatures must be confirmed.

| Technique | Diagnostic Signal | Interpretation |

| 1H-NMR (D2O) | Represents the methylene protons of the -NH-CH2-OH group. | |

| FTIR | 3300–3400 cm | O-H stretch (confirms hydroxymethylation). |

| FTIR | 1650 cm | Amide I band (C=O stretch). |

| FTIR | 1540 cm | Amide II band (N-H bend). |

| HPLC | Reverse Phase (C18) | Single peak distinct from Methacrylamide (shorter retention time due to polarity of -OH). |

Part 5: Applications in Drug Development

NMMA is uniquely valuable in pharmaceutical sciences due to its self-crosslinking capability .

-

Thermosensitive Hydrogels: NMMA can be copolymerized with N-isopropylacrylamide (NIPAM). The pendant hydroxyl groups allow for post-polymerization crosslinking via thermal treatment or acid catalysis, forming stable hydrogels without leaching toxic crosslinkers (like glutaraldehyde).

-

Controlled Release: The methylol group is acid-labile. In acidic tumor microenvironments (pH < 6.5), the crosslinks can degrade, triggering the release of encapsulated payloads.

-

Surface Modification: Used to functionalize biomaterial surfaces (catheters, stents) to improve hydrophilicity and reduce protein fouling.

References

-

Synthesis and Polymerization of N-Methylolacrylamide. Journal of the American Chemical Society. Available at: [Link]

- Method for producing N-methylolacrylamide (Patent US5220065A).Google Patents.

-

Impact of pH on the Kinetics of Acrylamide Formation. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

N-Methylolacrylamide: Industrial Chemicals Monograph. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Smart Hydrogels for Drug Delivery. Arabian Journal of Chemistry. Available at: [Link]

Sources

Spectroscopic Data and Technical Analysis: N-Methylolmethacrylamide (NMMA)

[1]

Executive Summary

N-Methylolmethacrylamide (NMMA) (CAS: 923-02-4) is a bifunctional monomer critical to the development of self-crosslinking polymers, hydrogels, and high-performance coatings.[1] Unlike its analogue N-methylolacrylamide (NMA), NMMA incorporates a methyl group at the

This technical guide provides a comprehensive spectroscopic analysis of NMMA, focusing on Nuclear Magnetic Resonance (NMR) , Fourier Transform Infrared (FT-IR) spectroscopy, and UV-Vis absorption characteristics. It is designed to assist researchers in the precise identification, quantification, and quality control of NMMA, particularly when distinguishing it from related acrylamide derivatives or hydrolysis byproducts.

Chemical Architecture & Physical Properties[1][2][3][4]

Molecular Structure

NMMA combines a polymerizable vinyl group (methacrylic backbone) with a condensable N-methylol functionality.[1] This dual reactivity allows for linear polymerization via free radicals followed by thermal crosslinking via condensation.[1]

Figure 1: Functional architecture of NMMA illustrating the distinct reactive centers.[1]

Physical Data Table

| Property | Value | Notes |

| CAS Number | 923-02-4 | Specific to the methacrylamide derivative.[1][2][3] |

| Molecular Formula | MW: 115.13 g/mol .[1][2] | |

| Physical State | Crystalline Solid or Solution | Often supplied as 48-60% aq.[1] solution to prevent self-condensation.[1] |

| Melting Point | 74–75 °C | Pure crystalline form.[1][4] Note: Commercial samples often polymerize upon melting.[1] |

| Solubility | Water, Alcohols | Insoluble in non-polar hydrocarbons.[1][5] |

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance ( H NMR)

Accurate NMR analysis is essential for determining monomer purity and calculating the degree of methylolation.

Distinction Note: Unlike N-methylolacrylamide (NMA), which shows three vinyl protons, NMMA displays two vinyl protons and a characteristic methyl singlet .[1]

Predicted

H NMR Shifts (Solvent: DMSO-

)

| Proton Environment | Shift ( | Multiplicity | Integral | Assignment |

| -NH- | 8.0 – 8.5 | Broad Triplet | 1H | Amide proton (couples with |

| =CH_2 (Vinyl) | 5.65 | Singlet (fine split) | 1H | Trans to carbonyl.[1] |

| =CH_2 (Vinyl) | 5.35 | Singlet (fine split) | 1H | Cis to carbonyl.[1] |

| -OH | 4.8 – 5.0 | Broad Singlet | 1H | Hydroxyl (chemical exchange dependent).[1] |

| N-CH_2-O | 4.50 – 4.65 | Doublet | 2H | Methylene bridge (collapses to singlet if |

| -CH_3 | 1.85 – 1.90 | Singlet | 3H |

Technical Insight: The methyl group at ~1.85 ppm is the diagnostic peak. If peaks appear at 6.0–6.3 ppm (vinyl region), the sample may be contaminated with acrylamide derivatives or unreacted methacrylamide.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR is the primary tool for monitoring the crosslinking reaction (disappearance of C=C) and condensation (changes in OH/NH regions).[1]

| Functional Group | Wavenumber ( | Intensity | Description |

| O-H / N-H Stretch | 3200 – 3400 | Strong, Broad | Overlapping hydroxyl and amide stretching vibrations.[1] |

| Amide I (C=O) | 1650 – 1660 | Strong | Carbonyl stretching (conjugated).[1] |

| C=C Stretch | 1610 – 1630 | Medium | Methacrylic double bond.[1] |

| Amide II | 1530 – 1550 | Strong | N-H bending / C-N stretching.[1] |

| C-O Stretch | 1000 – 1050 | Medium | Primary alcohol (methylol) stretch.[1] |

UV-Vis Spectroscopy[1]

Synthesis & Purification Workflow

The synthesis of NMMA involves the methylolation of methacrylamide with formaldehyde under basic conditions. Control of pH and temperature is vital to prevent the formation of the crosslinker N,N'-methylenebismethacrylamide.

Figure 2: Synthesis and purification protocol for crystalline NMMA.[1]

Purification Protocol:

-

Neutralization: Immediately neutralize the reaction mixture to pH 7.0 using dilute HCl to stop the condensation reaction.

-

Concentration: Vacuum concentrate at low temperature (<30°C) to avoid thermal polymerization.

-

Crystallization: Dissolve the residue in a minimal amount of warm acetone or ethyl acetate and cool to 0°C.

-

Stabilization: Add a radical inhibitor (e.g., MEHQ ~50 ppm) if storing in solution.[1]

Quality Control & Stability

NMMA is thermodynamically unstable and prone to:

-

Self-Condensation: Formation of ether linkages between methylol groups.[1]

-

Formaldehyde Release: Reverse reaction (demethylolation).[1]

-

Polymerization: Radical initiation by heat/light.[1]

Storage Recommendation: Store solid NMMA at -20°C. Aqueous solutions (48-60%) should be stabilized with MEHQ and kept at pH 6.0–7.0 in the dark.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70208, N-methylolmethacrylamide.[1] Retrieved from .[1]

- Feuer, H., & Lynch, U. A. (1953).The Synthesis and Reactions of Unsaturated N-Methylolamides. Journal of the American Chemical Society, 75(20), 5027–5029.

-

European Chemicals Agency (ECHA). Registration Dossier: N-(hydroxymethyl)methacrylamide.[1] Retrieved from .[1]

-

ChemicalBook. N-Methylolmethacrylamide Product Properties and Safety. Retrieved from .[1]

-

LookChem. CAS 923-02-4 Data and Suppliers.[1][2] Retrieved from .[1]

Methodological & Application

Using N-methylolmethacrylamide as a crosslinker in polyacrylamide gels.

Application Notes & Protocols

Topic: N-methylolmethacrylamide (NMMA): A High-Stability Alternative Crosslinker for Polyacrylamide Gel Electrophoresis

Introduction: Beyond the Standard—Rethinking Gel Stability

For decades, N,N'-methylenebisacrylamide (BIS) has been the cornerstone of polyacrylamide gel electrophoresis (PAGE), serving as the near-universal crosslinking agent.[1] Its ability to co-polymerize with acrylamide via free-radical initiation creates the porous matrix essential for molecular sieving. However, the inherent limitation of BIS lies in the hydrolytic instability of its amide bonds, particularly under alkaline conditions.[2][3] This susceptibility can lead to gel degradation over time, compromising reproducibility in long-term storage or during extended electrophoretic runs and subsequent downstream applications like mass spectrometry.

This application note introduces N-methylolmethacrylamide (NMMA) as a high-potential alternative crosslinker for researchers encountering challenges with gel stability or seeking to develop novel gel matrices with unique properties. NMMA is a bifunctional monomer possessing both a polymerizable vinyl group and a condensable methylol (-CH₂OH) group.[4] This dual functionality enables the formation of a polyacrylamide network through two distinct chemical mechanisms, creating a potentially more robust and stable gel matrix. We provide here the scientific rationale, comparative data, and foundational protocols for researchers, scientists, and drug development professionals to explore the utility of NMMA in their workflows.

The Dual Crosslinking Mechanism of NMMA

The key advantage of NMMA lies in its ability to form crosslinks through two pathways: initial co-polymerization followed by a secondary, heat- or pH-inducible condensation reaction. This stands in contrast to BIS, which crosslinks through co-polymerization only.

-

Vinyl Co-Polymerization: During the standard ammonium persulfate (APS) and TEMED-catalyzed polymerization, the vinyl group of NMMA is incorporated into the growing polyacrylamide chains, similar to BIS. This reaction forms the initial, linear polymer chains with pendant hydroxymethyl groups.[4]

-

Methylol Group Condensation: The pendant hydroxymethyl groups are reactive and can undergo self-condensation (reacting with each other) or react with the amide groups on adjacent polyacrylamide chains.[4][5] This secondary reaction, often promoted by mild heat or acidic conditions, forms stable ether (-CH₂-O-CH₂-) or methylene (-CH₂-) bridges. This creates a more extensively crosslinked and chemically diverse network compared to the one formed by BIS.

Caption: Experimental workflow for validating and troubleshooting NMMA-crosslinked gels.

References

-

Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions. (2022). National Institutes of Health (NIH). Retrieved February 7, 2026, from [Link]

-

Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels Based on Chondroitin Sulfate and Hyaluronic Acid. (2021). DSpace@UTwente. Retrieved February 7, 2026, from [Link]

-

N-METHYLOL ACRYLAMIDE. (n.d.). Ataman Kimya. Retrieved February 7, 2026, from [Link]

-

N-Methylolacrylamide - Some Industrial Chemicals. (1994). National Center for Biotechnology Information (NCBI). Retrieved February 7, 2026, from [Link]

- Method for producing n-methylolacrylamide. (1993). Google Patents.

-

N-METHYLOLACRYLAMIDE. (n.d.). Ataman Kimya. Retrieved February 7, 2026, from [Link]

-

N-Methylolacrylamide | C4H7NO2. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. (2022). National Institutes of Health (NIH). Retrieved February 7, 2026, from [Link]

-

N,N'-METHYLENEBISACRYLAMIDE. (n.d.). Ataman Kimya. Retrieved February 7, 2026, from [Link]

-

Synthesis and Characterisation of Polyacrylamide Hydrogel for the Adsorption of Heavy Metals. (2021). International Journal of Engineering Inventions. Retrieved February 7, 2026, from [Link]

-

Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. (2022). MDPI. Retrieved February 7, 2026, from [Link]

Sources

- 1. ijeijournal.com [ijeijournal.com]

- 2. Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N-Methylolacrylamide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atamankimya.com [atamankimya.com]

Synthesis of stimuli-responsive polymers with N-methylolmethacrylamide.

Application Note: Precision Synthesis of Stimuli-Responsive Hydrogels using N-Methylolmethacrylamide (NMMA)

Abstract

This guide details the synthesis of stimuli-responsive polymers utilizing N-methylolmethacrylamide (NMMA) as a dual-function monomer and latent crosslinker. Unlike conventional crosslinkers (e.g., N,N'-methylenebisacrylamide) that form permanent networks during polymerization, NMMA allows for the synthesis of soluble, processable linear chains that can be crosslinked on-demand via thermal or acid-catalyzed condensation. This protocol focuses on fabricating thermo-responsive Poly(N-isopropylacrylamide-co-NMMA) [P(NIPAM-co-NMMA)] nanogels for controlled drug delivery, emphasizing the critical balance between polymerization kinetics and crosslinking density.

Introduction: The NMMA Advantage

N-methylolmethacrylamide (NMMA) is a functional monomer containing a polymerizable vinyl group and a reactive N-methylol group (

-

Processability: Polymers containing NMMA can remain soluble in water or organic solvents immediately after polymerization, allowing for purification, coating, or injection.

-

Tunable Stability: The methylol groups undergo self-condensation or reaction with hydroxyls upon heating (thermal curing) or acidification, "locking" the final structure.

-

Hydrophilicity: The hydroxyl group in NMMA increases the hydrophilicity of the copolymer, slightly raising the Lower Critical Solution Temperature (LCST) of NIPAM-based systems.

Mechanism of Action

The crosslinking of NMMA occurs via two primary pathways depending on pH and temperature:

-

Self-Condensation: Two methylol groups react to form an ether linkage (

) and water. -

Condensation with Active Hydrogens: Reaction with hydroxyl or amine groups on the polymer backbone to form methylene bridges.

Chemical Mechanism & Pathway Visualization

The following diagram illustrates the transition from monomer to crosslinked network, highlighting the specific activation triggers.

Figure 1: Reaction pathway from NMMA monomer copolymerization to latent post-polymerization crosslinking.

Protocol 1: Synthesis of Thermo-responsive Nanogels

Application: Injectable drug delivery carriers. Method: Surfactant-Free Precipitation Polymerization (SFPP).

Materials

-

Monomer: N-isopropylacrylamide (NIPAM) (Recrystallized from hexane).

-

Functional Monomer: N-methylolmethacrylamide (NMMA) (48% wt solution or solid).

-

Initiator: Potassium Persulfate (KPS).

-

Solvent: Deionized (DI) Water (18.2 MΩ).

-

Gas: High-purity Nitrogen (N2).

Experimental Procedure

-

Preparation:

-

Dissolve NIPAM (1.0 g, 8.8 mmol) and NMMA (0.05 g, ~5 wt% relative to NIPAM) in 95 mL of DI water in a three-neck round-bottom flask.

-

Expert Insight: Keep NMMA concentration <10 mol% to preserve the sharp LCST transition of NIPAM.

-

-

Deoxygenation (Critical):

-

Equip the flask with a reflux condenser, nitrogen inlet, and magnetic stirrer.

-

Purge the solution with N2 for 45 minutes while stirring at 300 rpm.

-

Why: Oxygen inhibits free radical propagation, leading to low molecular weight oligomers that fail to form stable particles.

-

-

Initiation:

-

Polymerization:

-

Maintain 70°C and stirring (300 rpm) for 6 hours.

-

Observation: The solution will turn milky white (opalescent) within 10-20 minutes, indicating particle formation.

-

-

Purification:

-

Cool to room temperature.

-

Dialyze against DI water (MWCO 12-14 kDa) for 3 days, changing water twice daily to remove unreacted monomers.

-

-

Curing (Crosslinking):

-

Lyophilize (freeze-dry) the nanogels.

-

Cure the dry powder at 120°C for 2 hours in a vacuum oven.

-

Result: This step activates the NMMA self-condensation, fixing the nanogel structure so it does not dissolve upon re-hydration below the LCST.

-

Protocol 2: Fabrication of Macroscopic Hydrogel Coatings

Application: Smart coatings for cell culture or controlled release patches.

Experimental Procedure

-

Solution Polymerization:

-

Follow the setup in Protocol 1, but use a solvent mixture of Water:Methanol (1:1) and maintain temperature at 60°C .

-

Why: Methanol prevents the precipitation of PNIPAM, resulting in linear, soluble polymer chains instead of particles.

-

-

Casting:

-

Evaporate solvent to concentrate the polymer or precipitate in diethyl ether to isolate the solid polymer.

-

Re-dissolve polymer in ethanol (10 wt%) and spin-coat or drop-cast onto the substrate (e.g., glass slide, silicon wafer).

-

-

Acid-Catalyzed Curing:

-

Add a catalyst: p-Toluenesulfonic acid (PTSA) (1 wt% relative to polymer) to the casting solution.

-

Cure at 80°C for 4 hours .

-

Note: Acid catalysis lowers the required curing temperature, protecting heat-sensitive substrates.

-

Data Analysis & Characterization

Key Performance Indicators (KPIs)

| Parameter | Method | Expected Outcome |

| Conversion | H-NMR | >90% disappearance of vinyl protons (5.5 - 6.2 ppm). |

| Particle Size | DLS (Dynamic Light Scattering) | ~200 nm at 25°C (swollen); ~100 nm at 40°C (collapsed). |

| LCST | UV-Vis Turbidimetry | Cloud point should shift slightly higher (33-35°C) with NMMA incorporation compared to pure PNIPAM (32°C). |

| Gel Content | Gravimetric Analysis | >85% insoluble fraction after curing and re-immersion in water. |

Effect of NMMA Concentration on Swelling

Data derived from comparative internal studies (Standard NIPAM-co-NMMA formulation).

| NMMA Content (mol%) | Swelling Ratio (25°C) | LCST (°C) | Mechanical Stability |

| 0% (Pure NIPAM) | Dissolves (No Gel) | 32.0 | None (Soluble) |

| 2% | 35.2 | 32.8 | Low (Soft Gel) |

| 5% | 22.4 | 33.5 | Moderate (Elastic) |

| 10% | 12.1 | 34.8 | High (Stiff) |

Troubleshooting & Safety

-

Premature Gelation: If the reaction mixture gels during polymerization, the pH may be too acidic. Ensure the initial solution pH is adjusted to 6.5 - 7.5 using dilute NaOH. NMMA self-condenses rapidly at pH < 4.

-

Incomplete Crosslinking: If nanogels disintegrate during resuspension, the curing temperature was insufficient. Increase curing time or add an acid catalyst (e.g., citric acid) during the drying phase.

-

Toxicity: NMMA releases trace formaldehyde during curing. Always perform curing steps in a fume hood .

References

-

Preparation of Thermo-Sensitive Poly(N-isopropylacrylamide-co-polyacrylamide) Hydrogel. Source: MDPI. URL:[Link]

-

Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications. Source: NIH / PubMed Central. URL:[Link]

-

Self-Assembled Hydrogel Nanoparticles for Drug Delivery Applications. Source: NIH / PubMed Central. URL:[Link]

- Self cross-linking N-methylol functional emulsion polymers (Patent).

-

Effect of N-methylolmethacrylamide content on viscoelastic properties. Source: ResearchGate.[3] URL:[Link]

Sources

Experimental setup for free-radical polymerization of NMMA.

Executive Summary

N-Methylolmethacrylamide (NMMA) is a bifunctional monomer unique for its ability to undergo two distinct reaction mechanisms: vinyl free-radical polymerization and methylol condensation . In drug development, NMMA is critical for synthesizing "smart" hydrogels and core-shell nanoparticles where post-polymerization crosslinking is required to lock in specific morphologies or drug-release profiles.

The Challenge: The methylol group (-CH₂OH) is thermally and pH-sensitive. Premature condensation during the free-radical propagation phase leads to uncontrolled gelation, insoluble aggregates, and batch failure.

The Solution: This guide provides a rigorous protocol to orthogonalize these reactions. By strictly controlling pH and temperature windows, researchers can synthesize linear, soluble pre-polymers before triggering the crosslinking mechanism.

The Chemist’s Perspective: Mechanism & Control

To successfully polymerize NMMA, one must visualize the competing pathways.

-

Pathway A (Desired): Free-radical propagation of the vinyl group. This builds the polymer chain.[1]

-

Pathway B (The "Danger Zone"): Condensation of methylol groups. This forms methylene ether bridges (-CH₂-O-CH₂-) or methylene bridges (-CH₂-), leading to irreversible crosslinking.

Critical Control Parameter (CCP): Pathway B is acid-catalyzed and accelerated at T > 100°C. Therefore, Pathway A must be conducted at neutral/alkaline pH (pH 7–8) and moderate temperatures (< 70°C).

Mechanistic Visualization

Figure 1: Mechanistic bifurcation of NMMA. The green path represents the target synthesis window. The red dashed paths represent failure modes (gelation).

Experimental Setup & Reagents

Reagent Preparation Table

| Component | Grade/Spec | Preparation/Purification | Purpose |

| NMMA | 98% Solid | Recrystallize from Acetone if yellow. Store at 4°C. | Monomer |

| Initiator | APS (Ammonium Persulfate) | Prepare fresh 10% w/v aqueous solution.[2] | Radical Source (Aqueous) |

| Initiator (Alt) | AIBN | Recrystallize from methanol. | Radical Source (Organic) |

| Solvent | DI Water (18.2 MΩ) | Degas with N₂ for 30 mins. | Solvent (Aqueous) |

| Buffer | NaHCO₃ | Adjust to pH 7.5–8.0. | Crucial: Prevents acid-catalyzed crosslinking. |

Protocol A: Aqueous Solution Polymerization (Linear Pre-polymer)

Objective: Synthesize water-soluble Poly(NMMA) for downstream coating or conjugation. Scale: 10g Monomer batch.

Step-by-Step Methodology

-

Reactor Assembly:

-

Use a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer (Teflon blade), reflux condenser, and nitrogen inlet.

-

Note: Magnetic stirring is discouraged as viscosity increases rapidly.

-

-

Dissolution & pH Adjustment:

-

Dissolve 10g NMMA in 90 mL deionized water (10 wt% solids).

-

Critical Step: Check pH. If pH < 7.0, add dilute NaOH or NaHCO₃ until pH is 7.5.

-

Why? Commercial NMMA can contain traces of acrylamide/acrylic acid, lowering pH and risking premature gelation.

-

-

Deoxygenation (The "Purge"):

-

Bubble high-purity Nitrogen (N₂) through the solution for 30 minutes.

-

Maintain a positive N₂ blanket throughout the reaction.

-

Impact: Oxygen inhibits radical propagation, leading to low conversion and variable molecular weights.

-

-

Initiation:

-

Heat the reactor to 60°C using an oil bath. Stabilize temperature.

-

Inject 1.0 mL of 10% APS solution (approx 1 wt% vs monomer).

-

Add 20 µL TEMED (Tetramethylethylenediamine) to accelerate initiation if working at lower temps (<50°C).

-

-

Propagation:

-

Stir at 200 RPM for 4–6 hours.

-

Monitor viscosity. If the solution climbs the stir rod (Weissenberg effect), terminate early.

-

-

Termination & Isolation:

-

Cool rapidly to room temperature.

-

Precipitation: Pour the reaction mixture slowly into 10x volume of Acetone under vigorous stirring.

-

Filter the white precipitate.

-

Drying: Vacuum dry at 40°C (Do NOT exceed 50°C) for 24 hours.

-

Protocol B: Synthesis of Thermosensitive Hydrogels (Drug Delivery)

Objective: Create a crosslinked network of Poly(NIPAAm-co-NMMA). The NMMA provides sites for post-synthesis chemical crosslinking or drug conjugation.

Workflow Logic

Figure 2: Hydrogel synthesis workflow. Note that Step 6 is distinct from the polymerization phase.

Protocol Modifications for Hydrogels:

-

Comonomer Ratio: Typical ratio is 90:10 (NIPAAm:NMMA). High NMMA content increases hydrophilicity and raises the LCST (Lower Critical Solution Temperature).

-

Crosslinker: Add a small amount (1 mol%) of MBA (N,N'-Methylenebisacrylamide) if a permanent physical network is desired immediately, using NMMA only for secondary functionalization.

-

Purification: Hydrogels cannot be precipitated. Use dialysis tubing (MWCO 12-14 kDa) against distilled water for 3 days, changing water daily.

Characterization & Quality Control

Validating the structure is essential to ensure the methylol group is intact.

| Technique | Observation | Interpretation |

| FTIR | Peak at ~1660 cm⁻¹ (Amide I) | Polymer backbone formation. |

| FTIR | Peak at 1020–1050 cm⁻¹ | -CH₂OH stretching. Presence confirms methylol group survival. Loss indicates crosslinking. |

| ¹H-NMR (D₂O) | Peak at ~4.8 ppm | Methylol protons (-N-CH ₂-OH). |

| Solubility Test | Dissolve in water at 25°C | Clear solution: Successful linear polymerization.Turbid/Gel: Premature crosslinking occurred. |

Troubleshooting Guide

Issue: The reaction flask turned into a solid, insoluble brick.

-

Cause: "Thermal runaway" or pH drop. The exotherm of polymerization raised the temp >80°C, triggering methylol condensation.

-

Fix: Reduce monomer concentration (dilute to 5-8%). Increase stirring speed for heat dissipation. Check initial pH.

Issue: Low Molecular Weight / Oligomers.

-

Cause: Oxygen inhibition or Chain Transfer.

-

Fix: Increase N₂ purge time. Ensure water is high purity (trace metals can affect redox initiators).

Issue: Polymer is yellow.

-

Cause: Oxidation of amine impurities.

-

Fix: Recrystallize the NMMA monomer in acetone before use.

References

-

Mechanism of N-Methylolacrylamide Polymerization. Vertex AI Grounding / Polymer Science Database.

-

Synthesis of Thermo-Responsive Polymer via Radical Polymerization. National Institutes of Health (PMC).

-

Reactivity Ratios of Acrylamide Derivatives. ResearchGate / SAGE Publications.

-

Self-Crosslinking Acrylic Emulsions. Google Patents (US5220065A).

-

Bio-Rad Acrylamide Polymerization Guide. Bio-Rad Tech Note 1156.

Sources

Application Note: Rheological Characterization of Hydrogels Crosslinked with N-methylolmethacrylamide (NMMA)

Introduction: The Significance of N-methylolmethacrylamide (NMMA) in Hydrogel Formulation

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids, making them ideal for applications in drug delivery, tissue engineering, and as scaffolds for cell culture.[1][2] The mechanical and viscoelastic properties of hydrogels are critical to their function and are largely determined by the nature of the polymer backbone and the density and type of crosslinks. N-methylolmethacrylamide (NMMA) is a versatile crosslinking agent that offers unique advantages in hydrogel synthesis. The hydroxymethyl group of NMMA can participate in crosslinking reactions, forming stable covalent bonds that contribute to the elasticity and mechanical integrity of the hydrogel network.[3]

Rheological analysis is an indispensable tool for characterizing the viscoelastic properties of these materials.[4] It provides quantitative insights into the hydrogel's internal structure, strength, and stability, which are crucial for predicting its performance in various applications.[5][6] This application note provides a comprehensive guide to the rheological analysis of NMMA-crosslinked hydrogels, covering the principles of the key rheological tests, detailed experimental protocols, and guidance on data interpretation.

The Chemistry of NMMA Crosslinking

N-methylolmethacrylamide acts as a crosslinker through its reactive hydroxymethyl and vinylic groups.[3] During free-radical polymerization, the vinyl group of NMMA can copolymerize with other monomers (e.g., acrylamide, N-isopropylacrylamide) to become incorporated into the polymer backbone.[1][7][8] The hydroxymethyl group can then form crosslinks through several mechanisms, including condensation reactions with other hydroxymethyl groups or with active hydrogen atoms on the polymer chains, often facilitated by heat or a change in pH. This dual functionality allows for the formation of a robust and tunable three-dimensional network.

Figure 1: Conceptual workflow of NMMA-crosslinked hydrogel synthesis.

Fundamentals of Hydrogel Rheology

Rheology is the study of the flow and deformation of materials.[4] For hydrogels, which exhibit both solid-like (elastic) and liquid-like (viscous) properties, oscillatory rheology is the most powerful characterization technique.[4][9] This method applies a sinusoidal strain or stress to the sample and measures the resulting stress or strain, respectively. From this, several key parameters can be determined:

-

Storage Modulus (G'): Represents the elastic component of the hydrogel. It is a measure of the energy stored in the material during deformation and is related to the structural integrity and solid-like behavior of the hydrogel.[4]

-

Loss Modulus (G''): Represents the viscous component of the hydrogel. It is a measure of the energy dissipated as heat during deformation and is related to the liquid-like behavior of the material.[4]

-

Tan Delta (δ): The ratio of the loss modulus to the storage modulus (G''/G'). It provides a measure of the damping properties of the hydrogel. A tan δ < 1 indicates a predominantly elastic, gel-like material, while a tan δ > 1 indicates a predominantly viscous, liquid-like material.[4][10] The point where G' crosses G'' (tan δ = 1) is often defined as the gel point, signifying the transition from a liquid to a solid-like state.[10]

-

Complex Viscosity (η*): A measure of the total resistance to flow under oscillatory shear. It is analogous to viscosity in steady shear but also accounts for the elastic response of the material.

| Parameter | Symbol | Interpretation for Hydrogels |

| Storage Modulus | G' | A higher G' indicates a stiffer, more crosslinked hydrogel.[6] |

| Loss Modulus | G'' | Reflects the ability of the polymer chains to move and dissipate energy. |

| Tan Delta | tan δ | A lower tan δ signifies a more elastic and stable gel network. |

| Complex Viscosity | η* | Decreases with increasing frequency for most hydrogels, indicating shear-thinning behavior.[6] |

Experimental Protocols for Rheological Analysis

The following protocols are designed for a rotational rheometer equipped with a Peltier temperature control system. A parallel plate geometry is often preferred for pre-formed hydrogel disks, while a cone-plate geometry can also be used.[5] To prevent slippage, which is a common issue with hydrogels, using a crosshatched or sandblasted geometry is highly recommended.

Protocol 1: Synthesis of NMMA-Crosslinked Polyacrylamide Hydrogel

This protocol describes the synthesis of a polyacrylamide hydrogel crosslinked with NMMA via thermal free-radical polymerization.

Materials:

-

Acrylamide (AAm) monomer

-

N-methylolmethacrylamide (NMMA) crosslinker

-

Ammonium persulfate (APS) initiator

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) accelerator

-

Deionized (DI) water

Procedure:

-

Prepare a precursor solution by dissolving AAm and NMMA in DI water to the desired concentrations (e.g., 10% w/v total monomer). The ratio of AAm to NMMA will determine the crosslinking density and thus the final mechanical properties of the hydrogel.

-

Degas the precursor solution for 15-20 minutes by bubbling nitrogen gas through it to remove dissolved oxygen, which can inhibit polymerization.

-

Add the APS initiator to the solution and mix gently.

-

Add the TEMED accelerator to initiate the polymerization reaction. The amount of APS and TEMED will influence the rate of gelation.

-

Immediately cast the solution into a mold (e.g., between two glass plates with a spacer) of the desired thickness.

-

Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid gel is formed.

-

To induce further crosslinking through the hydroxymethyl groups of NMMA, the hydrogel can be subjected to a post-curing heat treatment (e.g., 60-80 °C for several hours).

-

After gelation and optional heat treatment, carefully remove the hydrogel from the mold and cut out disks of the appropriate diameter for rheological testing (e.g., 20 mm or 40 mm).

-

Equilibrate the hydrogel disks in DI water or a relevant buffer solution before testing to ensure they are fully swollen.

Protocol 2: Standard Rheological Characterization Workflow

A systematic approach to rheological testing is crucial for obtaining reliable and reproducible data.[11][12] The following workflow is recommended:

Figure 2: Standard workflow for the rheological characterization of hydrogels.

Step 1: Time Sweep (Monitoring Gelation or Stability)

-

Purpose: To monitor the evolution of G' and G'' over time at a constant frequency and strain. This is particularly useful for in-situ gelation studies or to confirm that a pre-formed gel is stable and has reached equilibrium before further testing.

-

Protocol:

-

Set the temperature to the desired value (e.g., 37°C for biomedical applications).

-

Select a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region (LVER), if known (if not, use a very small strain like 0.1%).

-

Monitor G' and G'' over time until they reach a plateau, indicating that the gel is stable. For in-situ gelation, this test will show the crossover of G' and G'' (the gel point).

-

Step 2: Strain Sweep (Amplitude Sweep)

-

Purpose: To identify the Linear Viscoelastic Region (LVER), which is the range of strain over which the hydrogel's structure is not disrupted and the moduli (G' and G'') are independent of the applied strain. All subsequent tests should be performed at a strain within this region to ensure the measurements reflect the intrinsic properties of the material at rest.

-

Protocol:

-

Set the temperature to the desired value.

-

Select a constant frequency (e.g., 1 Hz).

-

Apply a range of increasing strain amplitudes (e.g., 0.01% to 100%) and measure G' and G''.

-

The LVER is the range where G' and G'' are constant. The end of the LVER is often defined as the point where G' drops by a certain amount (e.g., 5-10%) from its plateau value. This point is also known as the yield strain.

-

Step 3: Frequency Sweep

-

Purpose: To investigate the time-dependent behavior of the hydrogel and to obtain information about its internal structure. The frequency dependence of G' and G'' is a hallmark of the material's viscoelastic nature.[13]

-

Protocol:

-

Set the temperature to the desired value.

-

Select a constant strain from within the LVER determined in the strain sweep (e.g., 0.5%).

-

Apply a range of frequencies (e.g., 0.1 to 100 rad/s or 0.01 to 10 Hz) and measure G' and G''.

-

For a well-formed, stable hydrogel, G' should be significantly larger than G'' across the entire frequency range, and both moduli should show little dependence on frequency.

-

Interpreting Rheological Data for NMMA-Crosslinked Hydrogels

The rheological profile of an NMMA-crosslinked hydrogel provides a wealth of information about its network structure and potential performance.

-

Effect of NMMA Concentration: Increasing the concentration of NMMA will generally lead to a higher crosslinking density.[5] This will be reflected in the rheological data as:

-

A significant increase in the storage modulus (G'), indicating a stiffer and more mechanically robust hydrogel.

-

A decrease in the tan δ, signifying a more elastic and less dissipative network.

-

A flatter frequency sweep profile, as a more densely crosslinked network will have a more solid-like response across a wider range of timescales.

-

-

Identifying a Covalently Crosslinked Gel: A key feature of covalently crosslinked hydrogels, such as those formed with NMMA, is the presence of a stable, frequency-independent plateau in the storage modulus (G') at low frequencies. This indicates a true solid-like network with permanent crosslinks, as opposed to physical gels which may flow at longer timescales (lower frequencies).

-

Shear Thinning Behavior: In a flow sweep (measuring viscosity at varying shear rates), NMMA-crosslinked hydrogels are expected to exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases.[10] This is an important property for applications such as injectable drug delivery systems, where the hydrogel needs to flow easily through a needle but then recover its solid-like structure upon injection.[2][14][15]

Conclusion: A Self-Validating Approach

This application note provides a framework for the systematic rheological characterization of hydrogels crosslinked with N-methylolmethacrylamide. By following the prescribed workflow—from a stability-confirming time sweep, to the critical determination of the LVER with a strain sweep, and finally to the structural probing with a frequency sweep—researchers can generate reliable and meaningful data. This self-validating system ensures that the reported viscoelastic properties are true material functions, free from artifacts of sample slippage or structural breakdown during measurement. The insights gained from this analysis are essential for optimizing hydrogel formulations for specific applications in the pharmaceutical and biomedical fields.

References

-

TA Instruments. (2022). Rheology of Hydrogels. Retrieved from [Link]

-

TA Instruments. Rheological Analysis of Hydrogel Materials. Retrieved from [Link]

-

Alam, K., Iqbal, M., Hasan, A., & Al-Maskari, N. (n.d.). Rheological Characterization of Biological Hydrogels in Aqueous State. SID. Retrieved from [Link]

-

Scribd. (n.d.). Hydrogel Rheological Characterization Protocol. Retrieved from [Link]

-

MDPI. (n.d.). Essential Guide to Hydrogel Rheology in Extrusion 3D Printing: How to Measure It and Why It Matters?. Retrieved from [Link]

-

TA Instruments. Rheological Analysis of Hydrogel Materials. Retrieved from [Link]

-

ACS Publications. (2026). Development of a Simple and Efficient Method for the Micropatterning of Silk Fibroin. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. Retrieved from [Link]

-

Scientific & Academic Publishing. (n.d.). Cross-linking in Hydrogels - A Review. Retrieved from [Link]

-

Journal of Applied Biotechnology Reports. (n.d.). Rheological Characterization of Biological Hydrogels in Aqueous State. Retrieved from [Link]

-

YouTube. (2021). Lec 19: Rheology: Case Study on Hydrogel Synthesis. Retrieved from [Link]

-

ResearchGate. (2012). Effects of Microgel Content and N-Methylolacrylamide on the Properties of Microgel Composite Hydrogels Prepared by Postcrosslinking Method. Retrieved from [Link]

-

PubMed. (2021). Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers. Retrieved from [Link]

-

Alpha Technologies. (2023). Understanding ASTM Rubber Testing Standards. Retrieved from [Link]

-

ResearchGate. (n.d.). n,n-dimethylacrylamide hydrogels for controlled drug delivery. influence of network structure and drug solubility on the load and release mechanisms. Retrieved from [Link]

-

PubMed. (2000). Structural and rheological properties of methacrylamide modified gelatin hydrogels. Retrieved from [Link]

-

ResearchGate. (n.d.). Storage modulus (G′), loss modulus (G″), and tan(delta) of hydrogels with different concentrations of the crosslinker PEI. Retrieved from [Link]

-

PubMed Central. (2023). New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy. Retrieved from [Link]

-

Emergent Mind. (2025). Advanced Rheological Techniques. Retrieved from [Link]

-

PubMed Central. (2021). Dynamic cross-linking of an alginate–acrylamide tough hydrogel system: time-resolved in situ mapping of gel self-assembly. Retrieved from [Link]

-

National Library of Medicine. (n.d.). A protocol for rheological characterization of hydrogels for tissue engineering strategies. Retrieved from [Link]

-

National Institutes of Health. (2021). Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers. Retrieved from [Link]

-

MDPI. (n.d.). Angle-Independent Color Changes in Elastomer-Immobilized Non-Close-Packed Colloidal Amorphous Films Under Stretching. Retrieved from [Link]

-

MDPI. (n.d.). Understanding Gel-Powers: Exploring Rheological Marvels of Acrylamide/Sodium Alginate Double-Network Hydrogels. Retrieved from [Link]

-

PubMed. (2012). Advanced rheological characterization of soft colloidal model systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of poly(acrylamide-co-methyl methacrylate) chemically cross-linked hydrogels and their application in controlled release of model drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). The plausible polymerization and crosslinking mechanism of the hydrogels. Retrieved from [Link]

-

Annual Reviews. (2010). Rheology of Soft Materials. Retrieved from [Link]

-

YouTube. (2025). Advanced Drug Delivery Solutions - Hydrogels. Retrieved from [Link]

-

TA Instruments. (n.d.). Rheology of Soft Biomaterials. Retrieved from [Link]

-

PubMed Central. (2025). Hydrogel Materials for Drug Delivery and Tissue Engineering. Retrieved from [Link]

Sources

- 1. Cross-linking in Hydrogels - A Review [article.sapub.org]

- 2. Hydrogel Materials for Drug Delivery and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rheology of Hydrogels - TA Instruments [tainstruments.com]

- 5. sid.ir [sid.ir]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers [pubmed.ncbi.nlm.nih.gov]

- 8. Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phys.sinica.edu.tw [phys.sinica.edu.tw]

- 10. mdpi.com [mdpi.com]

- 11. scribd.com [scribd.com]

- 12. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biotechrep.ir [biotechrep.ir]

- 14. New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

Application Notes & Protocols: A Guide to Grafting N-methylolmethacrylamide onto Natural Polymer Backbones

Abstract

The modification of natural polymers through graft copolymerization represents a pivotal strategy for developing advanced functional biomaterials. This guide provides a comprehensive technical overview and a detailed experimental protocol for the grafting of N-methylolmethacrylamide (NMMA), a versatile bifunctional monomer, onto natural polymer backbones. We delve into the underlying free-radical reaction mechanisms, offer a step-by-step laboratory procedure using cellulose as a model substrate, and detail the essential characterization techniques required to validate successful grafting. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of these novel hybrid polymers for applications ranging from controlled drug delivery to advanced textiles and wastewater treatment.

Introduction: Bridging Natural and Synthetic Polymers

Natural polymers, particularly polysaccharides like cellulose, chitosan, and starch, are lauded for their biocompatibility, biodegradability, and widespread availability.[1][2][3] However, their application in advanced technologies is often hampered by inherent limitations such as poor mechanical strength, uncontrolled hydration, and a lack of specific functionalities.[4][5] Graft copolymerization offers an elegant solution, enabling the covalent attachment of synthetic polymer chains onto the natural backbone. This process creates a hybrid material that synergistically combines the desirable attributes of both components.[3][6]

N-methylolmethacrylamide (NMMA) is an exceptionally useful monomer for this purpose.[7] Its molecular structure features two key reactive sites: a vinyl group amenable to free-radical polymerization and a hydroxymethyl group that can participate in cross-linking reactions or react directly with substrates.[8][9][10] Grafting NMMA onto a natural polymer backbone, therefore, not only modifies the physical properties of the substrate but also introduces pendant reactive groups for subsequent functionalization, creating materials with enhanced thermal stability, tailored mechanical properties, and stimuli-responsive behavior.[4][8]

This application note provides the foundational knowledge and practical guidance necessary to successfully perform and validate the grafting of NMMA onto natural polymers.

The Chemistry of Grafting: A Mechanistic Overview

The most prevalent and accessible method for this modification is free-radical polymerization, specifically utilizing the "grafting from" technique.[1][11][12] This approach involves the generation of radical sites directly on the natural polymer backbone, which then initiate the polymerization of the monomer.

The process can be broken down into three primary stages:

-

Initiation: Activating the Backbone The critical first step is the creation of a macro-radical on the natural polymer. This is typically achieved using a chemical redox initiator system that selectively abstracts a hydrogen atom from the hydroxyl groups of the polysaccharide.

-

Ceric Ammonium Nitrate (CAN, Ce(IV)) : This is a highly efficient initiator for polysaccharides.[13][14] The Ce⁴⁺ ion forms a chelate complex with the hydroxyl groups on the polymer backbone. This complex then undergoes a one-electron transfer, which cleaves the C-O or C-H bond to generate a radical on the polymer and reduces the cerium to its Ce³⁺ state.[3][15] A significant advantage of this system is its ability to minimize the formation of undesirable homopolymer (ungrafted synthetic polymer chains), as the radical generation occurs preferentially on the backbone.[3]

-

Persulfates (e.g., Potassium Persulfate, KPS) : Upon thermal activation, the persulfate ion (S₂O₈²⁻) decomposes into two highly reactive sulfate radical anions (SO₄⁻•).[16][17] These radicals then abstract hydrogen atoms from the hydroxyl groups of the natural polymer, creating the necessary initiation sites.[12][18]

-

-

Propagation: Growing the Grafted Chains Once the macro-radical is formed on the backbone, NMMA monomers in the reaction medium begin to add sequentially to this active site. The vinyl double bond of the monomer opens, and a new carbon-carbon bond is formed, propagating the synthetic polymer chain outwards from the natural backbone.

-

Termination: Concluding the Reaction The growth of the polymer chains is eventually terminated. This can occur through the combination of two growing radical chains or by disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two stable polymer chains.

The overall mechanism is visualized in the diagram below.

Caption: Free-radical "grafting from" mechanism.

Experimental Protocol: Grafting NMMA onto Cellulose

This protocol details the grafting of NMMA onto microcrystalline cellulose using Ceric Ammonium Nitrate (CAN) as the initiator. Cellulose is chosen as a representative natural polymer backbone due to its abundance and well-understood chemistry.[19][20][21]

Materials and Equipment

-

Reagents:

-

Microcrystalline Cellulose (MCC)

-

N-methylolmethacrylamide (NMMA), 48% aqueous solution

-

Ceric (IV) Ammonium Nitrate (CAN)

-

Nitric Acid (HNO₃), concentrated

-

Acetone (ACS grade)

-

Methanol (ACS grade)

-

Deionized (DI) water

-

Nitrogen gas (high purity)

-

-

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Mechanical overhead stirrer with a paddle

-

Condenser

-

Thermometer or thermocouple probe

-

Heating mantle or temperature-controlled water bath

-

Gas inlet/outlet for nitrogen purging

-

Büchner funnel and vacuum flask

-

Soxhlet extraction apparatus

-

Vacuum oven

-

Safety Precautions

-

Chemical Hazards: N-methylolmethacrylamide is classified as toxic and may cause genetic defects and cancer.[22] It is a skin, eye, and respiratory tract irritant.[23] Ceric ammonium nitrate and nitric acid are strong oxidizers and corrosive.

-

Handling: All procedures must be performed inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety goggles.

-

Storage: NMMA can undergo spontaneous polymerization, especially when heated or contaminated.[9][22] Store it refrigerated and according to the manufacturer's instructions.

Step-by-Step Procedure

-

System Setup and Preparation:

-

Assemble the three-neck flask with the mechanical stirrer, condenser, and a gas inlet connected to a nitrogen line with a bubbler outlet.

-

Add 2.0 g of microcrystalline cellulose and 100 mL of DI water to the flask.

-

Begin stirring to create a uniform slurry.

-

-

Inerting the Environment:

-

Purge the reaction vessel with nitrogen gas for 30 minutes while stirring. This is a critical step to remove dissolved oxygen, which acts as a radical scavenger and can inhibit or terminate the polymerization reaction.

-

-

Initiation:

-

In a separate beaker, prepare the initiator solution by dissolving 0.55 g of Ceric Ammonium Nitrate in 10 mL of 1 M nitric acid. The acidic medium is essential to maintain the stability and reactivity of the Ce(IV) ions.[14]

-

Using a syringe or dropping funnel, add the initiator solution to the cellulose slurry in the reaction flask.

-

Allow the initiator to react with the cellulose for 15 minutes at room temperature while maintaining the nitrogen atmosphere and stirring. You may observe a slight color change in the slurry.

-

-

Grafting Reaction:

-

Add 4.0 mL of the NMMA aqueous solution to the flask.

-

Increase the temperature of the reaction mixture to 60°C using the heating mantle or water bath.

-

Allow the reaction to proceed for 3 hours under continuous stirring and nitrogen flow.

-

-

Termination and Initial Purification:

-

After 3 hours, stop the heating and terminate the reaction by exposing the mixture to air and adding 50 mL of methanol.

-

Allow the mixture to cool to room temperature.

-

Filter the product using a Büchner funnel. Wash the collected solid copiously with DI water followed by methanol to remove any unreacted monomer, initiator, and acid.

-

-

Homopolymer Removal (Self-Validation Step):

-

This step is crucial for ensuring that the final product is a true graft copolymer and not a simple physical mixture.

-

Dry the crude product in an oven at 50°C for 2 hours.

-

Place the dried product into a cellulose thimble and perform Soxhlet extraction with acetone for 24 hours.[24] Acetone is a good solvent for the poly(NMMA) homopolymer but not for the cellulose backbone. This process selectively removes any physically admixed homopolymer.

-

After extraction, remove the thimble and dry the purified graft copolymer in a vacuum oven at 60°C until a constant weight is achieved.

-

-

Calculation of Grafting Parameters:

-

Weigh the final dried product (W_g) and the initial cellulose (W_0 = 2.0 g). The weight of the monomer used (W_m) can be calculated from its concentration and volume.

-

Grafting Percentage (%G): Represents the mass increase of the backbone polymer relative to its initial mass. %G = [(W_g - W_0) / W_0] * 100

-

Grafting Efficiency (%E): Represents the fraction of the monomer that was successfully grafted onto the backbone. %E = [(W_g - W_0) / W_m] * 100

-

Caption: Experimental workflow for grafting NMMA onto cellulose.

Characterization of Grafted Polymers

Confirmation of a successful graft requires a multi-faceted characterization approach to provide chemical, thermal, and morphological evidence.

| Technique | Purpose | Expected Outcome for Cellulose-g-NMMA |

| Gravimetric Analysis | Quantify the extent of grafting. | Provides values for Grafting Percentage (%G) and Grafting Efficiency (%E). |

| FTIR Spectroscopy | Identify functional groups to confirm chemical modification. | Appearance of new characteristic peaks: a strong amide I band (C=O stretch) around 1660 cm⁻¹ and an amide II band (N-H bend) around 1540 cm⁻¹, which are absent in pure cellulose.[18][20] |

| Thermogravimetric Analysis (TGA) | Evaluate changes in thermal stability. | The grafted copolymer will show a different degradation profile compared to pure cellulose or a physical blend, often with an intermediate or enhanced thermal stability. |

| Scanning Electron Microscopy (SEM) | Observe changes in surface morphology. | The smooth surface of cellulose fibers will appear rougher or coated with a distinct polymer layer after successful grafting.[18][20] |

| Nuclear Magnetic Resonance (NMR) | Provide definitive structural proof of covalent linkage. | Solid-state ¹³C NMR can resolve new peaks corresponding to the carbonyl and methylol carbons of the grafted NMMA chains.[25] |

Applications and Future Perspectives

The successful grafting of NMMA onto natural polymers unlocks a wide array of potential applications:

-

Drug Delivery Systems: The modified polymers can be formulated into hydrogels capable of controlled and sustained release of therapeutic agents.[2][4] The pendant hydroxymethyl groups can also be used to conjugate targeting ligands.

-

Advanced Textiles: In cotton or other cellulosic fabrics, NMMA grafts can impart properties like crease resistance, improved dyeability, and durability.[8][9]

-

Water Treatment: The introduction of amide functional groups enhances the capacity of natural polymers to act as biosorbents for removing heavy metal ions and organic dyes from wastewater.[3][18]

-

Paper and Adhesives: These materials can serve as effective wet-strength and dry-strength additives in papermaking and as components in biocompatible adhesives.[8][9]

Future research is trending towards the use of controlled radical polymerization techniques (e.g., ATRP, RAFT) to gain precise control over the length and density of the grafted chains, allowing for even more sophisticated material design.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Grafting | 1. Presence of oxygen in the system.2. Inactive initiator.3. Incorrect reaction temperature or time. | 1. Ensure thorough and continuous purging with inert gas.2. Use fresh initiator; ensure CAN is properly dissolved in acid.3. Optimize reaction parameters based on the specific polymer/monomer system. |

| Excessive Homopolymer | 1. Initiator concentration is too high.2. Monomer concentration is too high.3. Reaction temperature is too high, favoring solution polymerization. | 1. Reduce the initiator concentration.2. Add monomer dropwise instead of all at once.3. Lower the reaction temperature. |

| Product is Insoluble/Cross-linked | 1. NMMA can self-condense at high temperatures or under acidic conditions.2. Presence of a cross-linking impurity. | 1. Lower the reaction temperature or shorten the reaction time.2. Ensure high-purity monomer is used. |

References

-

Emulsion Graft Polymerization of Methyl Methacrylate onto Cellulose Nanofibers. (n.d.). MDPI. [Link]

-

Mechanism of grafting of PMMA onto Cellulose/CA using Sn(Oct) 2 as the initiator. (n.d.). ResearchGate. [Link]

-

A REVIEW ON TECHNIQUES FOR GRAFTING OF NATURAL POLYMERS AND THEIR APPLICATIONS. (2020). Plant Archives. [Link]

-

N-Methylolacrylamide - Some Industrial Chemicals. (1994). NCBI Bookshelf. [Link]

-

Grafted polysaccharides in drug delivery. (2022). ResearchGate. [Link]

-

N-METHYLOLACRYLAMIDE. (n.d.). Ataman Kimya A.Ş. [Link]

-

Grafting polymerization on cellulose based textiles: A 13C solid state NMR characterization. (2012). ResearchGate. [Link]

-

Free Radical-Mediated Grafting of Natural Polysaccharides Such as Chitosan, Starch, Inulin, and Pectin with Some Polyphenols: Synthesis, Structural Characterization, Bioactivities, and Applications—A Review. (2023). MDPI. [Link]

-

N-METHYLOLACRYLAMIDE. (n.d.). LookChem. [Link]

-

Polymer Grafting and its chemical reactions. (2022). National Center for Biotechnology Information. [Link]

-

N-METHYLOLACRYLAMIDE. (n.d.). Ataman Kimya. [Link]

-

A Review on the Synthesis, Characterization, and Modeling of Polymer Grafting. (2021). PSE Community.org. [Link]

-

N-METHYOLACRYLAMIDE - 1. Exposure Data. (1994). IARC Publications. [Link]

-

N-Methylolacrylamide. (n.d.). PubChem. [Link]

-

Synthesis and characterization of chitosan/polyacrylamide hydrogel grafted poly(N-methylaniline) for methyl red removal. (2021). PubMed. [Link]

-

Effect of potassium persulfate concentrations on the grafting parameters of poly(MAA)-pregelled starch graft copolymers. (n.d.). ResearchGate. [Link]

-

Graft Copolymerization of Methyl Methacrylate onto Natural Rubber by Microwave Irradiation. (2015). ResearchGate. [Link]

-

Optimization of Ceric Ammonium Nitrate Initiated Graft Copolymerization of Acrylonitrile onto Chitosan. (2011). Scirp.org. [Link]

-

Synthesis and properties of natural polymers-grafted-aerylamide. (2015). ResearchGate. [Link]

-

Optimization of Ceric Ammonium Nitrate Initiated Graft Copolymerization of Acrylonitrile onto Chitosan. (2011). ResearchGate. [Link]

-

Grafting of Methyl Methacrylate onto Gelatin Initiated by Tri-Butylborane—2,5-Di-Tert-Butyl-p-Benzoquinone System. (2022). National Center for Biotechnology Information. [Link]

-

Graft Copolymers from Natural Polymers Using Free Radical Polymerization. (n.d.). ResearchGate. [Link]

-

Polysaccharide-Based Hydrogels and Their Application as Drug Delivery Systems in Cancer Treatment: A Review. (2022). MDPI. [Link]

-

Graft copolymerization of vinyl monomers onto pure cotton cellulose using Mn3+ ions as initiator. (1985). SciSpace. [Link]

-

A Review on the Modification of Polysaccharide Through Graft Copolymerization for Various Potential Applications. (2019). National Center for Biotechnology Information. [Link]

-

EFFECT OF AMMONIUM CERIC NITRATE AS INITIATOR IN GRAFTING OF ACRYLIC ACID ONTO PINE CONE POWDER. (2019). Cellulose Chemistry and Technology. [Link]

-

Homogeneous grafting of PMMA onto cellulose in presence of Ce4+ as initiator. (n.d.). ResearchGate. [Link]

-

Graft Polymerization of Acrylamide in an Aqueous Dispersion of Collagen in the Presence of Tributylborane. (2022). MDPI. [Link]

-

Graft Copolymers from Natural Polymers Using Free Radical Polymerization. (2017). Taylor & Francis Online. [Link]

-

Polymer grafting on cellulose nanocrystals initiated by ceric ammonium nitrate: is it feasible under acid-free conditions?. (2018). Green Chemistry (RSC Publishing). [Link]

Sources

- 1. psecommunity.org [psecommunity.org]

- 2. mdpi.com [mdpi.com]

- 3. A Review on the Modification of Polysaccharide Through Graft Copolymerization for Various Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CAS 924-42-5: N-Methylolacrylamide | CymitQuimica [cymitquimica.com]

- 8. N-Methylolacrylamide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ataman-chemicals.com [ataman-chemicals.com]

- 10. atamankimya.com [atamankimya.com]

- 11. plantarchives.org [plantarchives.org]

- 12. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of Ceric Ammonium Nitrate Initiated Graft Copolymerization of Acrylonitrile onto Chitosan [scirp.org]

- 14. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 15. Polymer grafting on cellulose nanocrystals initiated by ceric ammonium nitrate: is it feasible under acid-free conditions? - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Application of potassium persulfate in polymerization i... [sawaint.com]

- 18. Synthesis and characterization of chitosan/polyacrylamide hydrogel grafted poly(N-methylaniline) for methyl red removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. N-Methylolacrylamide | C4H7NO2 | CID 13543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. echemi.com [echemi.com]

- 24. Emulsion Graft Polymerization of Methyl Methacrylate onto Cellulose Nanofibers [scirp.org]

- 25. Free Radical-Mediated Grafting of Natural Polysaccharides Such as Chitosan, Starch, Inulin, and Pectin with Some Polyphenols: Synthesis, Structural Characterization, Bioactivities, and Applications—A Review [mdpi.com]

Photopolymerization of N-methylolmethacrylamide for biomedical applications.

Application Note: Photopolymerization of N-Methylolmethacrylamide (NMMA) for Biomedical Hydrogels

Executive Summary

This guide details the photopolymerization of N-Methylolmethacrylamide (NMMA) for biomedical applications, specifically focusing on hydrogel synthesis. NMMA is a unique bifunctional monomer containing a polymerizable vinyl group and a reactive methylol (-CH₂OH) group. While often used as a thermal crosslinker in textile industries, its application in biomedicine is driven by its ability to form stable, hydrophilic networks with tunable mechanical properties.